5-Methylthio-1,3,4-thiadiazole-2-thiol
Overview
Description
5-Methylthio-1,3,4-thiadiazole-2-thiol: is an organic compound with the molecular formula C3H4N2S3 and a molecular weight of 164.27 g/mol . It is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and three sulfur atoms. This compound is known for its yellow powder form and has a melting point of 138-141°C . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylthio-1,3,4-thiadiazole-2-thiol typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. The product is then purified using standard techniques such as recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-Methylthio-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides under specific conditions.
Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The thiol group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Disulfides and sulfoxides.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: 5-Methylthio-1,3,4-thiadiazole-2-thiol is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of electron donors and acceptors in cyclic voltammetry and molecular orbital studies .
Biology: In biological research, this compound is used to study the interactions of sulfur-containing molecules with biological systems. It is also used in the development of new pharmaceuticals and agrochemicals .
Medicine: Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery .
Industry: In the industrial sector, this compound is used as a co-initiator in the production of lithographic printing plates. It is also employed in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 5-Methylthio-1,3,4-thiadiazole-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group in the compound can form covalent bonds with cysteine residues in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
- 2-Amino-5-methyl-1,3,4-thiadiazole
- 1,3,4-Thiadiazole-2,5-dithiol
- 2-Mercapto-5-methyl-1,3,4-thiadiazole
Comparison: 5-Methylthio-1,3,4-thiadiazole-2-thiol is unique due to the presence of both a thiol and a methylthio group on the thiadiazole ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. For example, 2-Amino-5-methyl-1,3,4-thiadiazole lacks the thiol group, limiting its reactivity in certain types of reactions .
Properties
IUPAC Name |
5-methylsulfanyl-3H-1,3,4-thiadiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S3/c1-7-3-5-4-2(6)8-3/h1H3,(H,4,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWGYKRJMYXYND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NNC(=S)S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064181 | |
Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6264-40-0 | |
Record name | 5-Methylthio-1,3,4-thiadiazole-2-thiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6264-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-(methylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006264400 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-(methylthio)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.840 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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